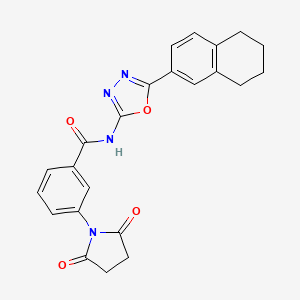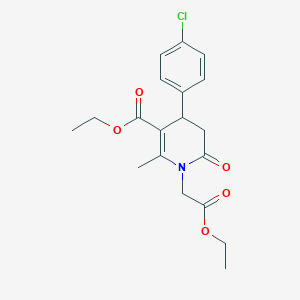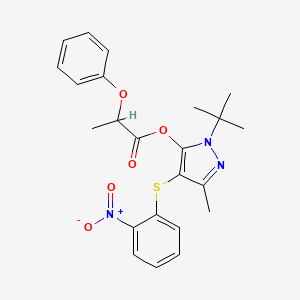![molecular formula C26H22N4O5 B3003142 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1207009-32-2](/img/structure/B3003142.png)
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one" is a derivative of phthalazin-1(2H)-one, which is a scaffold that has been extensively studied due to its potential biological activities. The compound features a phthalazine core, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. This core is substituted with various groups, including a 1,2,4-oxadiazole moiety and methoxyphenyl groups, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of related phthalazin-1(2H)-one derivatives typically involves multi-step reactions starting from phthalic anhydride or related precursors. For instance, a series of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives were synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which was prepared from phthalic anhydride . Another study reported the synthesis of phthalazine scaffolds linked to 1,3,4-oxadiazolyl-1,2,3-triazoles, starting from a key intermediate 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-4-methylphthalazin-1(2H)-one . These methods typically involve cyclization reactions and the use of hydrazine derivatives to introduce the oxadiazole ring.
Molecular Structure Analysis
The molecular structure of phthalazin-1(2H)-one derivatives can be confirmed using various spectroscopic techniques such as proton and carbon nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectroscopy . Additionally, single crystal X-ray diffraction studies can provide detailed information about the crystal structure, including the conformation of the rings and the type of intermolecular interactions present in the crystal lattice .
Chemical Reactions Analysis
The phthalazin-1(2H)-one derivatives can undergo various chemical reactions depending on the functional groups present. For example, the oxadiazole ring can be formed through cyclization of hydrazone intermediates . The reactivity of these compounds can also be studied using computational methods such as density functional theory (DFT) calculations to predict reactive sites for electrophilic and nucleophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalazin-1(2H)-one derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the phthalazine core. The antimicrobial and anticancer activities of these compounds can be assessed through biological screening against various bacterial, fungal, and cancer cell lines . Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), can be evaluated using computational tools like SwissADME to predict the drug-likeness of these molecules .
Mécanisme D'action
Target of Action
A related compound has shown potency against breast cancer throughERα inhibition . ERα, or Estrogen Receptor alpha, is a receptor that is activated by the hormone estrogen and is involved in various physiological processes, including the development and progression of breast cancer.
Mode of Action
It is suggested that the compound exhibits a more negative value of binding free energy than tamoxifen , a commonly used drug for treating breast cancer. This suggests that the compound may have a strong affinity for its target, potentially leading to a potent inhibitory effect.
Biochemical Pathways
Given its potential role in erα inhibition , it may affect pathways related to estrogen signaling, which plays a crucial role in the growth and development of certain types of breast cancer.
Result of Action
Based on the studies, it can be predicted that the compound has a cytotoxic activity potency against breast cancer through erα inhibition . This suggests that the compound may induce cell death in cancer cells, thereby inhibiting tumor growth.
Propriétés
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5/c1-4-34-21-14-9-16(15-22(21)33-3)24-27-25(35-29-24)23-19-7-5-6-8-20(19)26(31)30(28-23)17-10-12-18(32-2)13-11-17/h5-15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSVRCRNDGBKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3003063.png)
![6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3003064.png)

![Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B3003067.png)
![8-Azaspiro[4.5]decan-7-one](/img/structure/B3003068.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B3003070.png)
![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3003072.png)
![1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzotriazole](/img/structure/B3003073.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003076.png)


